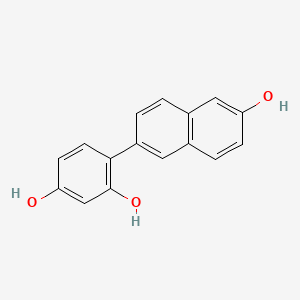

4-(6-Hydroxynaphtalène-2-yl)benzène-1,3-diol

Vue d'ensemble

Description

HS-1793 est un analogue synthétique du resvératrol, un composé polyphénolique naturel présent dans diverses plantes telles que les raisins, les baies et les arachides. Le resvératrol a suscité un intérêt considérable pour son activité anticancéreuse potentielle, mais son utilité est limitée par sa photosensibilité et son instabilité métabolique. HS-1793 a été conçu pour surmonter ces limitations et a montré des effets plus puissants dans diverses activités biologiques .

Applications De Recherche Scientifique

Anticancer Properties

HS-1793 has demonstrated significant anticancer effects across multiple cancer cell lines. Its mechanisms include:

- Induction of Apoptosis : HS-1793 effectively induces apoptotic cell death in breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies show that at concentrations as low as 12.5 μM, HS-1793 causes chromosomal condensation and the formation of apoptotic bodies, indicating its potency compared to resveratrol .

- Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins associated with cell proliferation, such as cyclin B1 and Cdc2 . This effect is particularly pronounced in hormone-dependent and triple-negative breast cancer cells.

- Inhibition of Hypoxia-Induced Factors : HS-1793 inhibits hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression, which are critical for tumor growth and angiogenesis . This inhibition was shown to be more effective than that of resveratrol.

Immunomodulatory Effects

HS-1793 enhances antitumor immunity by modulating immune cell populations:

- Reduction of Regulatory T Cells (Tregs) : HS-1793 significantly decreases the number of Tregs in tumor-bearing mice, which is associated with improved effector T cell responses . This modulation leads to increased lymphocyte proliferation and enhanced production of interferon-gamma (IFN-γ), a cytokine crucial for antitumor immunity.

- Tumor Microenvironment Alteration : The compound also reduces the infiltration of tumor-associated macrophages (TAMs) with an M2 phenotype, further contributing to a more favorable immune response against tumors .

Radioprotective Activity

HS-1793 exhibits protective effects against radiation-induced damage:

- DNA Damage Protection : In vitro studies on Chinese hamster ovary (CHO-K1) cells revealed that HS-1793 significantly reduces reactive oxygen species (ROS) and cellular DNA damage following exposure to radiation . This indicates its potential use as a radioprotector during cancer therapies that involve radiation.

- Enhancement of Antioxidant Activity : The compound boosts glutathione levels and superoxide dismutase activity in irradiated cells, contributing to cellular survival during oxidative stress induced by radiation .

Comparative Efficacy

A comparative analysis of HS-1793 and resveratrol reveals that HS-1793 exhibits superior efficacy:

| Compound | IC50 (MCF-7) | IC50 (MDA-MB-231) | IC50 (MCF-10A) |

|---|---|---|---|

| Resveratrol | 88.2 μM | 90.6 μM | >100 μM |

| HS-1793 | 26.3 μM | 48.2 μM | >100 μM |

This table illustrates that HS-1793 is approximately 3.3 times more effective against MCF-7 cells and 1.9 times more effective against MDA-MB-231 cells compared to resveratrol, while showing no significant toxicity towards non-malignant cells .

Case Studies

Several studies underscore the therapeutic potential of HS-1793:

- Breast Cancer Models : In vivo studies using MDA-MB-231 xenografts demonstrated significant tumor suppression without apparent toxicity when treated with HS-1793 .

- Radiation Therapy Enhancement : In murine models, HS-1793 improved the outcomes of radiation therapy by enhancing antitumor immunity and reducing tumor growth rates compared to controls receiving radiation alone .

Méthodes De Préparation

La synthèse du HS-1793 implique la substitution de la double liaison stilbène présente dans le resvératrol par un cycle naphtalène. Cette modification améliore la stabilité et la puissance du composé. La voie de synthèse implique généralement les étapes suivantes :

Matière de départ : Resvératrol.

Conditions de réaction : La double liaison stilbène est substituée par un cycle naphtalène dans des conditions de réaction spécifiques, qui peuvent inclure l’utilisation de catalyseurs et de solvants.

Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

HS-1793 subit diverses réactions chimiques, notamment :

Oxydation : HS-1793 peut subir des réactions d’oxydation, qui peuvent impliquer la formation d’espèces réactives de l’oxygène (ROS).

Réduction : Le composé peut également participer à des réactions de réduction, en particulier dans les systèmes biologiques où il peut agir comme antioxydant.

Substitution : HS-1793 peut subir des réactions de substitution, où les groupes fonctionnels sur la molécule sont remplacés par d’autres groupes dans des conditions spécifiques

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Mécanisme D'action

HS-1793 exerce ses effets par plusieurs mécanismes :

Fonction mitochondriale : HS-1793 améliore la fonction mitochondriale en augmentant la synthèse d’ATP cellulaire et mitochondriale, en stabilisant le potentiel de la membrane mitochondriale et en diminuant les niveaux de ROS.

Induction de l’apoptose : Le composé induit la mort cellulaire apoptotique en modifiant le ratio d’expression Bax/Bcl-2, en activant les caspases et en provoquant le clivage de la poly(ADP-ribose) polymérase.

Arrêt du cycle cellulaire : HS-1793 induit un arrêt G2/M dans la progression du cycle cellulaire, ce qui contribue à ses effets anticancéreux.

Comparaison Avec Des Composés Similaires

HS-1793 est comparé à d’autres analogues du resvératrol et à des composés similaires :

Resvératrol : HS-1793 est plus puissant et plus stable que le resvératrol, avec une photosensibilité et une stabilité métabolique améliorées.

HS-1793 se distingue par sa stabilité, sa puissance et sa large gamme d’activités biologiques accrues, ce qui en fait un composé unique et précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

HS-1793 is a novel analogue of resveratrol, a compound known for its potential health benefits, particularly in cancer prevention and treatment. This article delves into the biological activity of HS-1793, focusing on its mechanisms of action, efficacy in various cancer cell lines, and its potential as a therapeutic agent.

HS-1793 exhibits several mechanisms that contribute to its biological activity:

- Cell Cycle Arrest : HS-1793 induces cell cycle arrest primarily in the G2/M phase. In studies involving MCF-7 and MDA-MB-231 breast cancer cells, HS-1793 treatment led to significant inhibition of cell growth through G2/M phase arrest, contrasting with resveratrol, which caused G1 phase arrest .

- Induction of Apoptosis : The compound promotes apoptosis via mitochondrial pathways. In FM3A murine breast cancer cells, HS-1793 significantly decreased cell viability in a dose-dependent manner, with an IC50 value of 5 μM after 48 hours of treatment. The apoptosis mechanism involves mitochondrial depolarization and the release of apoptotic factors such as AIF and Endo G from mitochondria into the cytosol, leading to caspase-independent cell death .

- Inhibition of Mitochondrial Biogenesis : HS-1793 down-regulates key proteins involved in mitochondrial biogenesis, including TFAM and TUFM. This down-regulation results in decreased mitochondrial membrane potential and cellular ATP levels, sensitizing cancer cells to apoptosis .

Efficacy in Cancer Cell Lines

HS-1793 has been tested across various cancer cell lines with promising results:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| FM3A (murine breast) | 5 | Significant growth inhibition via apoptosis |

| MCF-7 (human breast) | Not specified | Induces G2/M phase arrest |

| MDA-MB-231 | Not specified | Induces G2/M phase arrest |

In FM3A cells, HS-1793 showed a significant reduction in cell viability at concentrations as low as 5 μM over 48 hours, indicating its potent anti-cancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of HS-1793:

- Study on Apoptosis Induction : A study demonstrated that HS-1793 induces apoptosis through both caspase-dependent and independent pathways in FM3A cells. The compound led to significant changes in mitochondrial function, including a marked decrease in mitochondrial membrane potential .

- Antitumor Immunity Enhancement : Another study investigated the effects of HS-1793 on tumor-bearing mice. It was found that HS-1793 enhances antitumor immunity by reducing regulatory T cells (Tregs) and M2 macrophages (TAMs), which are known to suppress immune responses against tumors. This enhancement was associated with decreased secretion of immunosuppressive cytokines like IL-10 and TGF-β .

Propriétés

IUPAC Name |

4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZJBSHLEZAMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927885-00-5 | |

| Record name | 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927885005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-HYDROXY-2-NAPHTHYL)-1,3-BENZENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YWK2UV4R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.